1-(3,4-Dichlorophenyl)-3-(3-ethoxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and ethoxypropyl groups in its structure suggests potential biological activity and industrial relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-ethoxypropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (e.g., 0-5°C) to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-dichlorophenyl)-N’-methylurea: Similar structure but with a methyl group instead of an ethoxypropyl group.
N-(3,4-dichlorophenyl)-N’-ethylurea: Similar structure with an ethyl group.
N-(3,4-dichlorophenyl)-N’-propylurea: Similar structure with a propyl group.
Uniqueness
N-(3,4-dichlorophenyl)-N’-(3-ethoxypropyl)urea is unique due to the presence of the ethoxypropyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in specific applications where the ethoxypropyl group enhances the compound’s activity or stability.
Eigenschaften
Molekularformel |
C12H16Cl2N2O2 |
---|---|
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(3-ethoxypropyl)urea |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-2-18-7-3-6-15-12(17)16-9-4-5-10(13)11(14)8-9/h4-5,8H,2-3,6-7H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
WPRNVRSCIDIXFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.